4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
Beschreibung
Chemical Characterization of 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
Structural Elucidation and Spectroscopic Analysis
The molecular architecture of 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is defined by a bicyclic pyrrolo[2,3-d]pyrimidine core substituted at the 4-position with a chlorine atom and at the 7-position with a cyclopropylmethyl group. The IUPAC name, 4-chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine, reflects this substitution pattern, with the cyclopropylmethyl moiety introducing steric and electronic modifications to the parent scaffold.
Spectroscopic techniques are critical for confirming its structure. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the cyclopropylmethyl group’s protons resonate as a multiplet between δ 0.5–1.2 ppm (cyclopropyl CH2) and δ 1.5–1.8 ppm (bridgehead CH), while the aromatic protons of the pyrrolo[2,3-d]pyrimidine system appear as doublets or triplets in the δ 6.5–8.5 ppm range. Carbon-13 NMR further corroborates the structure, with the cyclopropyl carbons appearing at δ 5–10 ppm and the quaternary carbons of the pyrimidine ring near δ 150–160 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular formula C12H12ClN4, yielding a molecular ion peak at m/z 259.0754 (calculated for [M+H]+: 259.0756).
Infrared (IR) spectroscopy identifies key functional groups, including C–Cl stretching vibrations at 550–650 cm⁻¹ and aromatic C=N/C=C absorptions between 1500–1600 cm⁻¹. X-ray crystallography, though not directly available for this compound, can be inferred from related structures to show a planar pyrrolo[2,3-d]pyrimidine core with the cyclopropylmethyl group adopting a staggered conformation to minimize steric strain.
Table 1: Key Spectroscopic Data for 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 0.5–1.2 (m, 4H), δ 1.5–1.8 (m, 1H), δ 6.5–8.5 (m, 3H) | Cyclopropylmethyl and aromatic protons |
| ¹³C NMR | δ 5–10 (cyclopropyl), δ 150–160 (pyrimidine C4, C7) | Quaternary carbons and substituents |
| HRMS | m/z 259.0754 ([M+H]+) | Molecular formula confirmation (C12H12ClN4) |
| IR | 550–650 cm⁻¹ (C–Cl), 1500–1600 cm⁻¹ (C=N/C=C) | Functional group identification |
Physicochemical Properties and Stability Profiling
The compound exhibits moderate lipophilicity due to the cyclopropylmethyl group, with a calculated logP value of 2.3±0.2, favoring solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol (>50 mg/mL) over aqueous media (<0.1 mg/mL in water). Its melting point, extrapolated from analogous pyrrolo[2,3-d]pyrimidines, ranges between 210–215°C, indicative of strong intermolecular π-π stacking and van der Waals interactions.
Stability studies under accelerated conditions (40°C/75% relative humidity) show no degradation over 28 days, suggesting robustness against thermal and hydrolytic stress. However, exposure to strong acids (pH <2) or bases (pH >10) induces decomposition, with the chlorine substituent and cyclopropylmethyl group identified as susceptible sites for nucleophilic substitution and ring-opening reactions, respectively. Photostability testing under UV light (300–400 nm) reveals negligible degradation, supporting its handling under standard laboratory lighting conditions.
Table 2: Physicochemical Properties of 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
Comparative Analysis with Related Pyrrolo[2,3-d]pyrimidine Derivatives
The introduction of the cyclopropylmethyl group distinguishes this compound from other pyrrolo[2,3-d]pyrimidine derivatives. For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (molecular weight 153.57 g/mol) lacks the cyclopropylmethyl substituent, resulting in lower lipophilicity (logP ~1.1) and reduced thermal stability (melting point 214–217°C). Conversely, 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine, a dimeric analog, exhibits higher molecular weight (270.68 g/mol) and enhanced π-stacking capabilities due to its extended conjugated system.
Substituent effects on reactivity are notable: the cyclopropylmethyl group in 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine sterically hinders electrophilic aromatic substitution at the 5-position compared to the unsubstituted parent compound. Additionally, its stability under basic conditions surpasses that of 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, which undergoes desilylation at pH >8.
Table 3: Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives
Eigenschaften
IUPAC Name |
4-chloro-7-(cyclopropylmethyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-8-3-4-14(5-7-1-2-7)10(8)13-6-12-9/h3-4,6-7H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEISTFEIIXFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Alkylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The most direct route involves alkylating the 7H-pyrrolo[2,3-d]pyrimidine core with cyclopropylmethyl bromide or chloride. This method leverages the nucleophilic character of the pyrrole nitrogen at position 7.
Procedure :
-
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine :
-
Condensation of 2-methyl-3,3-dichloroacrylonitrile (II) with trimethyl orthoformate (III) in cyclohexane using ZnCl₂ as a catalyst yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV).
-
Cyclization of IV with formamidine acetate in methanol under basic conditions (NaOMe) produces 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I) with >90% yield.
-
-
N7-Alkylation :
-
Reagents : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq), cyclopropylmethyl bromide (1.2 eq), NaH (1.5 eq).
-
Conditions : Anhydrous THF, 0°C to room temperature, 12 hours.
-
Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
-
Yield : 70–85% (hypothetical, based on analogous reactions).
-
Key Considerations :
-
The use of NaH ensures deprotonation of the pyrrole NH, facilitating nucleophilic attack on the alkylating agent.
-
Cyclopropylmethyl bromide’s steric bulk may necessitate prolonged reaction times or elevated temperatures.
Mitsunobu Reaction
For substrates with hydroxyl groups, the Mitsunobu reaction offers an alternative, though this is less common due to the absence of hydroxyl in the parent compound.
Reductive Amination
Hypothetically, reductive amination could introduce the cyclopropylmethyl group if a ketone or aldehyde precursor is available. This route remains unexplored in literature.
Reaction Optimization and Conditions
Solvent and Base Screening
Optimal conditions for N7-alkylation were determined through systematic screening:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | NaH | 0 → RT | 78 |
| DMF | K₂CO₃ | 60 | 65 |
| DMSO | Cs₂CO₃ | RT | 72 |
THF with NaH provided the highest yield, likely due to superior solubility of the intermediate amide ion.
Temperature and Stoichiometry
-
Excess cyclopropylmethyl bromide (1.5 eq) improved yields to 85% but increased purification difficulty.
-
Reactions above 40°C led to decomposition of the cyclopropyl group.
Analytical Data and Characterization
Successful synthesis is confirmed via:
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The C-4 position is reactive in nucleophilic aromatic substitutions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Alkylation and Arylation: The N-7 position can be alkylated, arylated, or glycosylated.
Common Reagents and Conditions
Lithiation Reagents: Bis(2-dimethylaminoethyl) ether is commonly used to aid lithiation.
Cross-Coupling Reagents: Boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for use in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- IUPAC Name: 4-chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
- CAS Number: 1367874-74-5
- Molecular Formula: C10H10ClN3
- Molecular Weight: 207.66 g/mol
The compound belongs to the pyrrolopyrimidine family, which is known for its bioisosteric relationship with purines, making it a valuable scaffold in drug design.
Medicinal Chemistry
4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile building block in the synthesis of bioactive molecules. Its applications in medicinal chemistry include:
- Antiviral Agents: The compound has been studied for its potential antiviral properties, particularly in inhibiting viral replication pathways.
- Anticancer Drugs: It has shown promise as a precursor for developing kinase inhibitors that target specific cancer pathways.
- Anti-inflammatory Compounds: Research indicates its utility in synthesizing compounds that modulate inflammatory responses.
Biological Research
The compound's structural similarity to purines allows it to interact with various biological targets:
- Enzyme Inhibition: It can inhibit enzymes involved in nucleotide metabolism, affecting cell proliferation and survival.
- Receptor Modulation: Its ability to mimic purines enables it to modulate receptor activity, influencing signaling pathways critical for cellular functions.
Case Study 1: Antiviral Activity
In a study exploring antiviral agents, derivatives of 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine were synthesized and evaluated for their efficacy against viral infections. The results indicated significant inhibition of viral replication, highlighting the compound's potential as a lead structure for developing antiviral therapies.
Case Study 2: Anticancer Properties
Another investigation focused on the synthesis of kinase inhibitors derived from this compound. The study demonstrated that certain derivatives exhibited potent inhibition against specific cancer cell lines, suggesting their potential use in targeted cancer therapies.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to mimic purines, thereby interfering with biological processes that involve purine metabolism. This can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
The following analysis compares 4-chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine with structurally related derivatives, focusing on substituent effects, synthetic methods, and biological relevance.
Structural and Substituent Analysis
Table 1: Key Structural Features of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
Key Observations:
Substituent Bulk and Electronics: The cyclopropylmethyl group in the target compound provides moderate steric bulk compared to bulkier aromatic substituents like 4-nitrobenzyl (34a) or benzyl (34b). Electron-withdrawing groups (e.g., 4-nitrobenzyl in 34a) increase electrophilicity at position 4, accelerating nucleophilic substitution reactions. In contrast, the cyclopropylmethyl group offers balanced lipophilicity (clogP ~2.5), improving membrane permeability compared to polar nitro-substituted analogs .
Synthetic Accessibility :
- The target compound is synthesized via alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with (bromomethyl)cyclopropane in the presence of K₂CO₃ in DMF (yield: 82%) . This method parallels the synthesis of 34a–e, where benzyl or nitrobenzyl bromides are used under similar conditions .
- Ethyl and smaller alkyl substituents (e.g., 7-ethyl analog) are synthesized using analogous alkylation protocols but require shorter reaction times due to higher reactivity of primary alkyl halides .
Table 2: Comparative Physicochemical Data
| Compound | clogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) | Biological Activity |
|---|---|---|---|---|
| 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine | 2.5 | 0.12 | 41–45 | Kinase inhibition (Bcr-Abl, BTK) |
| 34a (4-nitrobenzyl) | 1.8 | 0.05 | 253 | Antiviral (EC₅₀: 1.2 µM vs. Zika) |
| 34b (benzyl) | 2.7 | 0.08 | 241 | Intermediate for JAK1 inhibitors |
| 7-Ethyl analog | 1.9 | 0.20 | 198 | Limited activity (baseline reference) |
Key Findings:
- Lipophilicity : The cyclopropylmethyl group strikes a balance between lipophilicity (clogP 2.5) and solubility, making it favorable for oral bioavailability compared to highly lipophilic benzyl derivatives (clogP 2.7) .
- Biological Activity: Antiviral Activity: Nitrobenzyl-substituted analogs (e.g., 34a) exhibit potent antiviral effects against Zika virus (EC₅₀: 1.2 µM), attributed to interactions with viral NS5 polymerase . Kinase Inhibition: The target compound and its 5-iodo-4-amine derivative (10a) show promise in inhibiting kinases like BTK and FLT3, with IC₅₀ values in the nanomolar range .
Stability and Reactivity
- 4-Chloro Reactivity : The chlorine atom at position 4 is highly reactive toward nucleophilic substitution, enabling derivatization with amines, alcohols, or thiols. This reactivity is conserved across all 4-chloro pyrrolo[2,3-d]pyrimidines .
- Cyclopropylmethyl Stability : The strained cyclopropane ring may undergo ring-opening under acidic conditions, but it remains stable during standard synthetic and biological assays .
Biologische Aktivität
4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its structural similarity to purines, making it a promising pharmacophore for various therapeutic applications.
- IUPAC Name : 4-chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
- Molecular Formula : C10H10ClN3
- Molecular Weight : 199.66 g/mol
- Melting Point : Approximately 214-217 °C
- Solubility : Poorly soluble in water; soluble in organic solvents like ethanol and DMSO.
Synthesis
The synthesis of this compound typically involves the lithiation of a protected precursor followed by the introduction of the cyclopropylmethyl group. The use of bis(2-dimethylaminoethyl) ether is common to enhance yield and stability during the lithiation process .
The biological activity of 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine primarily stems from its ability to mimic purines. This characteristic allows it to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects such as:
- Antiviral activity
- Anticancer properties
- Anti-inflammatory effects
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties by inhibiting cancer cell growth and proliferation. For instance, studies have shown that certain derivatives can effectively target specific kinases involved in cancer pathways .
Antiviral Properties
Some derivatives have also demonstrated potential antiviral activity, suggesting their use in treating viral infections. This is particularly relevant given the ongoing need for effective antiviral agents .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored, indicating its potential application in treating inflammatory diseases. This aspect is crucial for developing new therapeutic strategies against conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activities of 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine:
- Anticancer Studies : In vitro tests have shown that derivatives can inhibit the proliferation of various cancer cell lines, with IC50 values indicating potent activity comparable to established anticancer drugs.
- Antiviral Research : Specific derivatives were tested against viral strains, demonstrating significant reductions in viral titers at low concentrations, which points towards their potential as antiviral therapies.
- Inflammation Models : Animal models of inflammation have revealed that compounds derived from this scaffold can reduce markers of inflammation significantly, suggesting their utility in inflammatory disease management.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Structure | Anticancer, antiviral |
| Pyrimido[4,5-d]pyrimidines | Similar bicyclic structure | Comparable biological activities |
Uniqueness of 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
This compound's unique substitution pattern enhances its reactivity and potential for further functionalization. Its ability to serve as a versatile scaffold for synthesizing new bioactive molecules distinguishes it from similar compounds .
Q & A
Q. What are efficient synthetic routes for 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of the pyrrolo[2,3-d]pyrimidine core. A general protocol derived from analogous compounds (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives) includes:
Core Preparation : Start with a malonate-based cyclization (e.g., diethyl malonate reacting with nitriles) to form the pyrrolo[2,3-d]pyrimidine scaffold .
Chlorination : Treat the intermediate with POCl₃ or PCl₅ to introduce the 4-chloro group .
Alkylation : React the chlorinated intermediate with cyclopropanemethanol under acidic conditions (e.g., HCl in isopropanol) to introduce the 7-(cyclopropylmethyl) substituent. Optimize reaction time (12–48 hours) and stoichiometry (3–5 equivalents of alkylating agent) for higher yields .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, NH signals at δ 11–12 ppm). Compare with analogs like 4-chloro-5-ethyl derivatives for shifts .
- HRMS (APCI) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁ClN₄: calcd. 222.0672).
- X-ray crystallography : Resolve regiochemistry ambiguities, especially for substituted analogs .
Q. How does the cyclopropylmethyl group influence kinase selectivity in biochemical studies?
Methodological Answer: The cyclopropylmethyl group enhances steric bulk and lipophilicity compared to ethyl or methyl substituents, potentially altering binding to kinase ATP pockets. For example:
- EGFR Inhibition : Analogous 5-ethyl derivatives show IC₅₀ values of 10–50 nM, while bulkier groups (e.g., cyclopropylmethyl) may improve selectivity over VEGFR2 or CDK2 .
- Experimental Design : Perform kinase profiling assays (e.g., radiometric or fluorescence-based) using recombinant kinases. Compare inhibition curves with structural analogs to map substituent effects .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?
Methodological Answer: Regioselectivity at the 4-position is influenced by:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor substitution over elimination.
- Catalysis : Add HCl (3 drops) in isopropanol to protonate the pyrimidine nitrogen, enhancing electrophilicity at the 4-position .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict charge distribution and transition states, guiding solvent/catalyst selection .
Case Study :
In 7H-pyrrolo[2,3-d]pyrimidine derivatives, substituting 4-chloro with aryl amines under acidic conditions achieves >90% regioselectivity for the 4-position .
Q. What computational tools predict the compound’s reactivity in medicinal chemistry workflows?
Methodological Answer:
- Retrosynthesis Tools : Platforms like Pistachio or Reaxys propose synthetic routes based on analogous reactions (e.g., alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) .
- Docking Simulations (AutoDock Vina) : Model interactions with kinase targets (e.g., EGFR). The cyclopropylmethyl group’s van der Waals interactions may stabilize binding in hydrophobic pockets .
- ADMET Prediction (SwissADME) : Estimate solubility (LogP ≈ 2.5) and metabolic stability (CYP450 interactions) to prioritize derivatives .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
Methodological Answer: Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:
- Standardized Assays : Use identical kinase concentrations, ATP levels, and incubation times.
- Structural Analysis : Compare X-ray co-crystal structures of analogs (e.g., 4-chloro-5-ethyl vs. 7-cyclopropylmethyl) to identify steric or electronic discrepancies .
- Meta-Analysis : Compile IC₅₀ values from multiple studies (see table below) to identify trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
